molecular formula C23H18N2O3S B2740694 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-2-carboxamide CAS No. 684233-04-3

4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No. B2740694
CAS RN: 684233-04-3
M. Wt: 402.47
InChI Key: ZAVFLOZYWDMCNG-UHFFFAOYSA-N
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Description

4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C23H18N2O3S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study utilized a microwave-assisted synthesis method to create derivatives of the compound with significant antibacterial and antifungal activities. This approach not only increased the reaction rate but also yielded better outcomes in terms of compound efficacy against various bacterial strains, highlighting the compound's potential in developing antimicrobial agents (Raval, Naik, & Desai, 2012).

Synthesis and Microbial Activity of Pyrazolin-5-one Derivatives

Another research focused on synthesizing 2-oxo-2H-chromene-3-carbohydrazide derivatives, which were further reacted to produce 3-methyl-1-[(2-oxo-2H-chromen-3-yl) carbonyl]-4-{[4-(substituted thiazol-2-yl)iminoethyl)-phenyl]hydrazono}]-2-pyrazolin-5-one derivatives. These compounds were tested for their antimicrobial activity against bacterial strains like B. subtilis, S. aureus, E. coli, and C. albicans, demonstrating promising results compared to reference drugs (Mostafa, El-Salam, & Alothman, 2013).

Crystal Structure Analysis

Research on the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives revealed their conformation and highlighted the potential for further modification to enhance biological activity. The study provided insights into the molecular geometry and conformation, essential for understanding ligand-receptor interactions (Reis et al., 2013).

Synthesis and Evaluation of Coumarin Derivatives

Further research involved the synthesis of coumarin derivatives containing the thiazolidin-4-one ring, aiming to evaluate their biological properties. This study indicated the compound's versatility in forming biologically active derivatives, which could lead to the development of new therapeutic agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Copper(II), Cobalt(II), and Nickel(II) Complexes

A notable study synthesized novel organic ligands and their metal complexes, demonstrating the compound's utility in forming complexes with significant potential for electrochemical applications. This research opens pathways for the compound's use in material science and catalysis (Myannik et al., 2018).

properties

IUPAC Name

4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c26-19-12-21(28-20-8-4-3-7-17(19)20)22(27)25-23-24-18(13-29-23)16-10-9-14-5-1-2-6-15(14)11-16/h3-4,7-13H,1-2,5-6H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVFLOZYWDMCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)-4H-chromene-2-carboxamide

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